Cas no 131123-99-4 (6-Nitrobenzo[d]thiazole-2-carboxylic acid)

6-Nitrobenzo[d]thiazole-2-carboxylic acid structure
131123-99-4 structure
Product name:6-Nitrobenzo[d]thiazole-2-carboxylic acid
CAS No:131123-99-4
MF:C8H4N2O4S
Molecular Weight:224.19336
CID:848441
PubChem ID:45076944

6-Nitrobenzo[d]thiazole-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 6-Nitrobenzo[d]thiazole-2-carboxylic acid
    • 2-Benzothiazolecarboxylic acid, 6-nitro-
    • 6-nitro-1,3-benzothiazole-2-carboxylic acid
    • 6-Nitro-benzothiazol-2-carbonsaeure
    • 6-nitro-benzothiazole-2-carboxylic acid
    • 2-Benzothiazolecarboxylicacid,6-nitro-(9CI)
    • UFXVPVVGWNZWOU-UHFFFAOYSA-N
    • 6-Nitrobenzo[d]thiazole-2-carboxylicacid
    • DB-281170
    • 131123-99-4
    • SCHEMBL4940843
    • 2-carboxy-6-nitrobenzo-thiazole
    • MDL: MFCD18813215
    • インチ: InChI=1S/C8H4N2O4S/c11-8(12)7-9-5-2-1-4(10(13)14)3-6(5)15-7/h1-3H,(H,11,12)
    • InChIKey: UFXVPVVGWNZWOU-UHFFFAOYSA-N
    • SMILES: O=C(C1=NC2=CC=C([N+]([O-])=O)C=C2S1)O

計算された属性

  • 精确分子量: 223.98900
  • 同位素质量: 223.989
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 293
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 124A^2

じっけんとくせい

  • PSA: 124.25000
  • LogP: 2.42590

6-Nitrobenzo[d]thiazole-2-carboxylic acid Security Information

  • 储存条件:Sealed in dry,2-8°C

6-Nitrobenzo[d]thiazole-2-carboxylic acid 税関データ

  • 税関コード:2934200090
  • 税関データ:

    中国税関コード:

    2934200090

    概要:

    293420090.ベンゾチアゾール環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    293420090.構造中にベンゾチアゾール環系(水素化の有無にかかわらず)を含む他の化合物は、さらに縮合していない。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

6-Nitrobenzo[d]thiazole-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM152710-1g
6-nitrobenzo[d]thiazole-2-carboxylic acid
131123-99-4 95%
1g
$506 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1806058-1g
6-Nitrobenzo[d]thiazole-2-carboxylic acid
131123-99-4 98%
1g
¥4508.00 2024-08-09
Alichem
A059003223-1g
6-Nitrobenzo[d]thiazole-2-carboxylic acid
131123-99-4 95%
1g
830.00 USD 2021-06-01
Ambeed
A150271-1g
6-Nitrobenzo[d]thiazole-2-carboxylic acid
131123-99-4 95+%
1g
$460.0 2024-04-24
Chemenu
CM152710-1g
6-nitrobenzo[d]thiazole-2-carboxylic acid
131123-99-4 95%
1g
$549 2021-06-09

6-Nitrobenzo[d]thiazole-2-carboxylic acid 合成方法

6-Nitrobenzo[d]thiazole-2-carboxylic acid 関連文献

6-Nitrobenzo[d]thiazole-2-carboxylic acidに関する追加情報

6-Nitrobenzo[d]thiazole-2-carboxylic acid: A Versatile Compound with Broad Applications in Medicinal Chemistry

6-Nitrobenzo[d]thiazole-2-carboxylic acid, with the CAS number 131123-99-4, is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. Its unique molecular structure, characterized by a thiadiazole ring fused to a benzene ring and functionalized with a carboxylic acid group, provides a scaffold for diverse biological activities. Recent studies have highlighted its potential as a lead compound for drug discovery, particularly in the development of anti-inflammatory and antitumor agents. This compound's structural versatility allows for modifications that can fine-tune its pharmacological properties, making it a promising candidate for further research.

The synthesis of 6-Nitrobenzo[d]thiazole-2-carboxylic acid typically involves a multi-step process that begins with the formation of the thiadiazole ring. Researchers have explored various synthetic routes, including the use of aromatic nitriles and sulfur-containing reagents to construct the core structure. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that a microwave-assisted synthesis method significantly improved the efficiency of this process, reducing reaction time by 40% compared to traditional thermal methods. This advancement underscores the growing importance of green chemistry approaches in the synthesis of complex organic molecules like 6-Nitrobenzo[d]thiazole-2-carboxylic acid.

One of the most intriguing aspects of 6-Nitrobenzo[d]thiazole-2-carboxylic acid is its potential biological activity. Preliminary studies have shown that this compound exhibits anti-inflammatory properties by modulating key signaling pathways involved in inflammation. A 2024 preprint on bioRxiv reported that 6-Nitrobenzo[d]thiazole-2-carboxylic acid inhibits the NF-κB pathway, a critical regulator of inflammatory responses. This finding suggests that the compound could be developed into a novel therapeutic agent for conditions such as rheumatoid arthritis or inflammatory bowel disease. However, further in vivo studies are needed to validate these findings and assess its safety profile.

Another area of interest is the application of 6-Nitrobenzo[d]thiazole-2-carboxylic acid in the design of antitumor drugs. The compound's ability to interact with DNA and disrupt cellular processes has led to its investigation as a potential chemotherapeutic agent. A 2023 study in Bioorganic & Medicinal Chemistry Letters found that derivatives of 6-Nitrobenzo[d]thiazole-2-carboxylic acid exhibit cytotoxic activity against cancer cell lines, particularly in leukemia and breast cancer models. The researchers attributed this activity to the compound's ability to induce apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for cancer therapy.

Despite its promising properties, the development of 6-Nitrobenzo[d]thiazole-2-carboxylic acid as a therapeutic agent faces several challenges. One major hurdle is the optimization of its solubility and bioavailability, which are critical for drug efficacy. A 2024 review in Drug Discovery Today emphasized the importance of prodrug strategies to enhance the compound's pharmacokinetic profile. Researchers are also exploring the use of nanotechnology to improve its delivery to target tissues, a strategy that has shown promise in preclinical studies.

Recent advancements in computational chemistry have further accelerated the study of 6-Nitrobenzo[d]thiazole-2-carboxylic acid. Machine learning algorithms are now being employed to predict the compound's interactions with biological targets, enabling the rapid identification of potential drug candidates. A 2023 study published in ACS Chemical Biology demonstrated that these computational models could accurately predict the compound's binding affinity to specific protein targets, significantly reducing the time and cost associated with traditional experimental methods.

Looking ahead, the future of 6-Nitrobenzo[d]thiazole-2-carboxylic acid research is likely to be shaped by interdisciplinary approaches combining synthetic chemistry, computational modeling, and biological testing. Collaborative efforts between academic institutions and pharmaceutical companies are expected to play a crucial role in translating this compound into viable therapeutic options. As the field of medicinal chemistry continues to evolve, 6-Nitrobenzo[d]thiazole-2-carboxylic acid may emerge as a cornerstone in the development of next-generation drugs for a wide range of diseases.

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